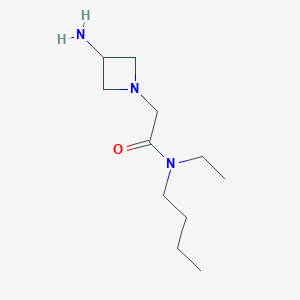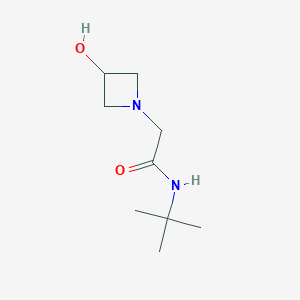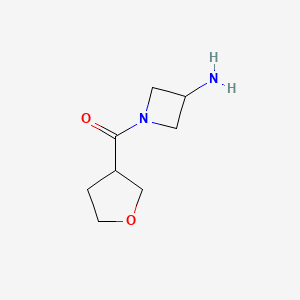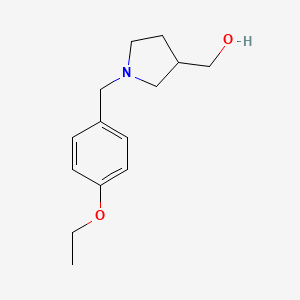
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
説明
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide (2-ABA) is an important synthetic compound used in a wide range of scientific research applications. It has been found to have a variety of biochemical and physiological effects, and its unique structure and properties make it a vital tool for laboratory experiments.
科学的研究の応用
Synthetic Procedures and Chemical Modifications
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide is a compound of interest due to its potential for chemical modifications and applications in developing new pharmacophores. The chemical nature of this compound allows for various synthetic approaches and modifications, contributing to the development of molecules with potential therapeutic applications. Research indicates that synthetic chemists are keen on developing new procedures to access compounds with guanidine and benzazole moieties, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, due to their diverse biological activities and clinical applications (M. Rosales-Hernández et al., 2022). These efforts highlight the importance of this compound as a precursor in synthesizing compounds with potential for therapeutic use.
Applications in Medicinal Chemistry
The compound's relevance extends to medicinal chemistry, where its derivatives are explored for therapeutic properties. For instance, cyclic β-amino acids and their derivatives, which can be synthesized from compounds like this compound, have shown significant impact in drug research, particularly in the development of new molecular entities with improved pharmacological profiles (L. Kiss et al., 2018). This underscores the compound's utility in generating novel drug candidates with potential applications across various therapeutic areas.
Contribution to Drug Development
Additionally, the synthesis and functionalization of β-amino acid derivatives, utilizing compounds such as this compound, are crucial for accessing new types of molecular entities. These efforts are particularly relevant in the context of discovering drugs with enhanced efficacy and specificity (L. Kiss et al., 2018). By facilitating the development of compounds with diverse biological activities, this chemical serves as a foundational block in the quest for new therapeutic agents.
作用機序
Target of Action
Similar compounds, such as 2-azetidinones containing anthraquinone moiety, have been found to exhibit cytotoxicity against various human cancer cell lines .
Mode of Action
Related compounds, such as 4-(3-azetidin-1-yl)pyrimidin-2-amines, have been found to act as high-affinity non-imidazole histamine h3 receptor agonists .
Biochemical Pathways
Related compounds have been found to interfere with enzymes that have specific correlation to peptidoglycan metabolism .
Pharmacokinetics
A related compound, vuf16839, has been found to combine nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability .
Result of Action
Related compounds have been found to show moderate to significant cytotoxicity against various human cancer cell lines .
生化学分析
Biochemical Properties
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, affecting their metabolic activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect cyclic adenosine monophosphate (cAMP) levels, which play a critical role in cell signaling . Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histamine H3 receptors, leading to partial agonist activity and modulation of neurotransmitter release . Additionally, this compound may inhibit or activate specific enzymes, such as cytochrome P450, affecting their metabolic functions . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound can lead to alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including alterations in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may affect metabolic flux and metabolite levels by modulating the activity of cytochrome P450 enzymes . These interactions can lead to changes in the production and utilization of metabolites, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-5-6-14(4-2)11(15)9-13-7-10(12)8-13/h10H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFMCCNECVYOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)

![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)



![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)

![{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488798.png)
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)

![N-[(oxan-4-yl)methyl]-1-propylpiperidin-4-amine](/img/structure/B1488802.png)